12-Methyltridecan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
12-methyltridecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15/h14-15H,3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUOFCUEFQCKKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871331 | |
| Record name | 12-Methyltridecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21987-21-3 | |
| Record name | 12-Methyl-1-tridecanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21987-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 12-Methyltridecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 12-METHYL TRIDECANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Occurrence and Natural Biogeochemical Contexts
Natural Isolation and Identification of 12-Methyltridecan-1-ol
While the direct isolation of this compound from naturally occurring microbial cultures has not been extensively documented, the potential for its production in diverse microbial ecosystems is significant. Bacteria, in particular, are known to produce a wide variety of branched-chain fatty acids and their derivatives, including fatty alcohols. frontiersin.org The biosynthesis of these compounds often serves crucial roles in maintaining cell membrane fluidity and in chemical signaling.
Recent advancements in metabolic engineering have demonstrated the feasibility of producing branched long-chain fatty alcohols (BLFLs) in microorganisms like Escherichia coli. figshare.comnih.gov By engineering biosynthetic pathways that utilize α-keto acid precursors, researchers have successfully produced both odd- and even-chain BLFLs. nih.gov One study reported the production of up to 350 mg/L of BLFLs in a fed-batch fermenter by overexpressing a suite of 14 genes across six engineered operons. figshare.comnih.gov This work highlights the inherent metabolic capacity of microbes to synthesize complex branched lipids and suggests that natural microbial production of compounds like this compound is plausible in environments rich in the necessary precursors. For instance, engineered E. coli strains expressing genes from Bacillus subtilis and other organisms have been shown to generate branched-chain fatty alcohols. frontiersin.org
Biosynthetic Precursors and Pathways of Branched Fatty Alcohols
The biosynthesis of branched-chain fatty acids, the precursors to branched-chain fatty alcohols, typically initiates with short, branched-chain acyl-CoA primers. These primers are often derived from the catabolism of branched-chain amino acids such as valine, leucine (B10760876), and isoleucine. The subsequent elongation of these primers occurs through the fatty acid synthase (FAS) system, which sequentially adds two-carbon units from malonyl-CoA.
Once the branched-chain fatty acid of the desired length is synthesized, it can be converted to the corresponding alcohol. This reduction is typically catalyzed by a fatty acyl-CoA reductase (FAR) or a two-step process involving a carboxylic acid reductase (CAR) followed by an alcohol dehydrogenase. These enzymes utilize reducing equivalents, commonly from NADPH, to convert the carboxyl group of the fatty acid into a primary alcohol. The specificity of these enzymes plays a crucial role in determining the final alcohol product.
In the nematode Caenorhabditis elegans, branched-chain fatty acids are essential components of sphingolipids, which are critical for the organism's development and survival. nih.gov The biosynthesis of these sphingolipids relies on monomethyl branched-chain fatty acids (mmBCFAs) as precursors for their long-chain bases. nih.gov
The synthesis of these essential mmBCFAs in C. elegans involves the fatty acid elongase enzymes ELO-5 and ELO-6. plos.org These enzymes are responsible for elongating shorter branched-chain fatty acid primers to produce longer chains, such as C15ISO and C17ISO fatty acids. plos.orgaging-us.com Given that 12-methyltridecanoic acid is a C14 branched-chain fatty acid, it is plausible that it or its precursor serves as a substrate in these elongation pathways.
The conversion of these branched-chain fatty acids into their corresponding alcohols, such as this compound, would represent a reduction step. While the primary fate of these fatty acids in C. elegans sphingolipid metabolism is incorporation into the long-chain base, the existence of fatty acid reductases in the organism suggests a putative pathway for the formation of branched-chain fatty alcohols. These alcohols could potentially serve as signaling molecules or be further metabolized. The precise enzymatic machinery responsible for such a conversion in C. elegans and its direct role in sphingolipid biosynthesis remains an area for further investigation.
Table of Research Findings
| Finding | Organism/System | Key Details | Citation |
|---|---|---|---|
| Natural Occurrence | Tetrastigma planicaule | Isolated and identified as a natural plant constituent. | |
| Potential Microbial Production | Engineered Escherichia coli | Production of branched long-chain fatty alcohols (BLFLs) achieved through metabolic engineering, reaching titers of 350 mg/L. | figshare.comnih.gov |
| Biosynthetic Precursors | General Bacteria | Branched-chain amino acids serve as primers for the synthesis of branched-chain fatty acids. | frontiersin.org |
| Role in Sphingolipid Synthesis | Caenorhabditis elegans | Monomethyl branched-chain fatty acids are essential precursors for sphingolipid long-chain bases. | nih.gov |
| Key Elongation Enzymes | Caenorhabditis elegans | ELO-5 and ELO-6 are fatty acid elongases involved in the synthesis of long-chain mmBCFAs. | plos.orgaging-us.com |
| Compound Name |
|---|
| This compound |
| Malonyl-CoA |
| Valine |
| Leucine |
| Isoleucine |
Putative Biosynthetic Routes to this compound in Specific Organisms
Incorporation of Iso-branched Derivatives, e.g., from Leucine, into Metabolites
The biosynthesis of iso-branched fatty alcohols like this compound is intrinsically linked to the metabolism of branched-chain amino acids (BCAAs), particularly leucine, valine, and isoleucine. nih.gov These amino acids serve as the source for the characteristic methyl-branched "starter" units that initiate fatty acid synthesis.
The general pathway for the formation of these compounds involves a series of enzymatic steps that convert a BCAA into a short-chain branched acyl-CoA primer. This primer is subsequently elongated by the fatty acid synthase (FAS) complex.
Detailed Research Findings:
The foundational steps in this biosynthetic process are as follows:
Transamination: A branched-chain amino acid, such as leucine, first undergoes transamination to yield its corresponding α-keto acid. In the case of leucine, this product is α-ketoisocaproate. wikipedia.org
Oxidative Decarboxylation: The α-keto acid is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKD) complex. nih.gov This reaction forms a branched short-chain acyl-CoA. Leucine is converted to isovaleryl-CoA through this process. wikipedia.org
Chain Elongation: The resulting acyl-CoA molecule (e.g., isovaleryl-CoA) serves as a primer for the fatty acid synthase (FAS) system. The carbon chain is elongated, typically in two-carbon increments, through the addition of malonyl-CoA units in a repetitive cycle of condensation, reduction, and dehydration reactions. researchgate.netlibretexts.org
Termination and Reduction: Once the fatty acid chain reaches a specific length, the synthesis is terminated. The resulting branched-chain fatty acid can then be reduced to its corresponding primary alcohol, yielding a branched-chain fatty alcohol (BCFAL). tandfonline.com
A notable aspect of this pathway is the general specificity of the BCAA precursor for the resulting fatty acid chain length. Research has established that:
Leucine , which forms a five-carbon isovaleryl-CoA primer, is typically the precursor for iso-odd-chain fatty acids (e.g., iso-C15:0, iso-C17:0). researchgate.netoup.com
Valine , which forms a four-carbon isobutyryl-CoA primer, generally serves as the precursor for iso-even-chain fatty acids (e.g., iso-C14:0, iso-C16:0). tandfonline.comoup.com
This compound is an iso-alcohol with a total of 14 carbon atoms, making it an even-chain BCFAL. Based on the established precursor specificity, its biosynthesis would typically be primed by isobutyryl-CoA, derived from valine. However, some studies indicate that this specificity may not be absolute across all organisms or under all metabolic conditions. For instance, research in Staphylococcus aureus has shown that the availability of different BCAAs can influence the final composition of branched-chain fatty acids in the cell membrane. nih.gov Similarly, studies on rumen fermentation have demonstrated that leucine supplementation can increase the total concentration of iso-fatty acids. mdpi.com This suggests a degree of metabolic flexibility where leucine-derived primers could potentially contribute to the synthesis of even-chain fatty acids or alcohols like this compound in certain biological contexts.
Table 1: Biosynthetic Pathway of Iso-Branched Fatty Alcohols
| Step | Process | Precursor (Example) | Intermediate | Product |
| 1 | Transamination | Leucine | α-Ketoisocaproate | - |
| 2 | Oxidative Decarboxylation | α-Ketoisocaproate | Isovaleryl-CoA | - |
| 3 | Chain Elongation (FAS) | Isovaleryl-CoA + Malonyl-CoA | Acyl Carrier Protein Intermediates | Branched-Chain Fatty Acid |
| 4 | Reduction | Branched-Chain Fatty Acid | - | Branched-Chain Fatty Alcohol |
Advanced Synthetic Methodologies and Chemical Transformations
Strategies for the Laboratory Synthesis of 12-Methyltridecan-1-ol
The laboratory synthesis of a chiral branched-chain alcohol such as this compound can be approached through various methodologies that allow for high levels of control over the chemical structure. These strategies range from utilizing naturally occurring chiral molecules to employing advanced catalytic systems to achieve the desired stereochemical outcome.
Stereoselective synthesis is paramount when targeting a specific enantiomer of a chiral alcohol. The biological activity of many organic molecules is often dependent on their stereochemistry, making the development of methods to control the three-dimensional arrangement of atoms a cornerstone of modern organic synthesis.
One effective strategy for stereoselective synthesis is the use of the "chiral pool," which involves utilizing readily available, enantiomerically pure natural products as starting materials. wikipedia.org Compounds such as amino acids, terpenes, and carbohydrates serve as versatile building blocks, incorporating a predefined stereocenter into the synthetic target. wikipedia.org For the synthesis of (S)-12-methyltridecan-1-ol, a potential chiral pool starting material could be (R)-citronellal, which possesses a methyl-branched stereocenter that could be elaborated into the desired long alkyl chain.
Alternatively, chiral auxiliary-based synthesis provides a powerful method for inducing stereoselectivity. rsc.org In this approach, an achiral substrate is temporarily attached to a chiral auxiliary, a molecule that directs the stereochemical outcome of subsequent reactions. rsc.orgwikipedia.org The auxiliary is then removed to yield the enantiomerically enriched product and can often be recovered for reuse. rsc.org Evans' oxazolidinone auxiliaries, for instance, are widely used to direct the stereoselective alkylation of acyl derivatives, which can then be reduced to the corresponding chiral alcohols. wikipedia.org
Table 1: Comparison of Chiral Pool and Chiral Auxiliary Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Chiral Pool | Utilizes naturally occurring enantiopure starting materials. | Introduces chirality from the outset; often cost-effective for specific targets. | Limited to the availability of suitable starting materials; may require more synthetic steps to reach the target. |
| Chiral Auxiliary | A temporary chiral moiety directs the stereoselective formation of a new stereocenter. | Broadly applicable to various substrates; high levels of stereocontrol are achievable. | Requires additional steps for attachment and removal of the auxiliary; the auxiliary itself can be expensive. |
Enantioselective synthesis aims to produce one enantiomer in excess over the other from a prochiral substrate, often through the use of a chiral catalyst or reagent. acs.org For instance, the enantioselective addition of an organometallic reagent to an aldehyde can establish a new stereocenter with high enantiomeric excess (ee). acs.orgmdpi.com Similarly, asymmetric hydrogenation of a prochiral ketone can yield a chiral alcohol with high enantioselectivity.
Diastereoselective reactions, on the other hand, favor the formation of one diastereomer over another in a reaction that creates a new stereocenter in a molecule that already contains one or more stereocenters. nih.gov The Felkin-Anh model, for example, helps predict the stereochemical outcome of nucleophilic attack on a chiral aldehyde or ketone, allowing for the controlled synthesis of specific diastereomers. nih.gov In the context of synthesizing a molecule with a single stereocenter like this compound, enantioselective methods are more directly applicable. However, diastereoselective strategies become crucial when building more complex molecules with multiple stereocenters.
The construction of the C14 carbon backbone of this compound relies on efficient carbon-carbon bond-forming reactions. Catalytic methods are particularly advantageous as they can often be performed under mild conditions with high selectivity and efficiency.
A common and powerful method for C-C bond formation is the Grignard reaction, where an organomagnesium halide (Grignard reagent) acts as a nucleophile, attacking an electrophilic carbon atom, such as that in a carbonyl group or an epoxide. alfa-chemistry.comresearchgate.net For the synthesis of this compound, a retrosynthetic analysis might involve the reaction of a Grignard reagent, such as isobutylmagnesium bromide, with a long-chain ω-halo-alcohol or a protected aldehyde.
Organocuprates, also known as Gilman reagents, are another class of organometallic compounds that are highly effective for C-C bond formation. researchgate.netlibretexts.org They are particularly useful for 1,4-conjugate addition reactions to α,β-unsaturated carbonyl compounds and for coupling with alkyl halides. researchgate.net A plausible route to this compound could involve the coupling of lithium di(isobutyl)cuprate with a long-chain alkyl halide bearing a protected alcohol functionality.
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Kumada couplings, have revolutionized organic synthesis by enabling the formation of C-C bonds between different types of organic substrates. wikipedia.org These reactions typically employ palladium, nickel, or iron catalysts and offer a high degree of functional group tolerance and stereochemical control. For example, a Suzuki coupling could be envisioned between an alkylborane derived from a long-chain alkene and an isobutyl halide to construct the carbon skeleton of this compound.
Table 2: Overview of Catalytic C-C Bond Formation Methods
| Reaction | Reagents | Key Features |
| Grignard Reaction | RMgX (Grignard Reagent), Carbonyls, Epoxides | Highly nucleophilic; versatile for creating primary, secondary, and tertiary alcohols. alfa-chemistry.comresearchgate.net |
| Organocuprate Coupling | R₂CuLi (Gilman Reagent), Alkyl Halides, α,β-Unsaturated Carbonyls | Softer nucleophiles than Grignards; excellent for conjugate additions and coupling with halides. researchgate.netlibretexts.org |
| Suzuki Coupling | Organoboron compound, Organic Halide, Palladium Catalyst, Base | Mild reaction conditions; high functional group tolerance; commercially available reagents. |
Stereoselective Synthetic Approaches to Branched Alcohols
Chemical Derivatization and Analog Synthesis of this compound
The primary alcohol group in this compound is a versatile functional handle that can be transformed into a variety of other functional groups, thereby allowing for the synthesis of a range of analogs.
A particularly important derivative of this compound is the corresponding aldehyde, 12-methyltridecanal (B128148). This compound is a valuable fragrance and flavor ingredient, known for its fatty, waxy, and meat-like notes. wikipedia.orgchemistrysteps.com The synthesis of 12-methyltridecanal from this compound requires the selective oxidation of the primary alcohol to an aldehyde, without over-oxidation to the carboxylic acid. libretexts.org
Several methods are available for this transformation, each with its own advantages in terms of mildness, selectivity, and ease of workup. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, is a highly reliable method for this purpose. wikipedia.orgmissouri.edu Another widely used method is the Dess-Martin periodinane (DMP) oxidation, which employs a hypervalent iodine reagent to effect a mild and selective oxidation. wikipedia.orgorganic-chemistry.org Both methods are known for their high yields and compatibility with a wide range of functional groups. wikipedia.orgwikipedia.orgmissouri.edu
Table 3: Selected Methods for the Oxidation of this compound to 12-Methyltridecanal
| Oxidation Method | Reagents | Typical Conditions | Advantages |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | -78 °C to room temperature, CH₂Cl₂ | High yields, avoids heavy metals, stops at the aldehyde. wikipedia.orgmissouri.edu |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room temperature, CH₂Cl₂ | Mild conditions, neutral pH, simple workup. wikipedia.orgorganic-chemistry.org |
| TEMPO-mediated Oxidation | TEMPO (catalyst), NaOCl (oxidant) | 0 °C to room temperature, biphasic system | Catalytic, uses inexpensive oxidant, environmentally benign. |
Methodologies for Introducing Structural Complexity for Biological Screening
To investigate the biological potential of this compound, synthetic chemists employ various strategies to create a library of structurally diverse analogs. These modifications are designed to probe the structure-activity relationships (SAR), providing insights into how changes in the molecular architecture affect biological outcomes. Key methodologies include the synthesis of chiral derivatives, the introduction of unsaturation, and the variation of the branching group.
One notable approach to introducing structural complexity is through the synthesis of chiral macrocyclic lactones derived from this compound. For instance, the enantiomers of 12-methyl-13-tridecanolide have been synthesized from the chiral building block (S)-(+)- or (R)-(-)-3-bromo-2-methyl-1-propanol. nih.gov This multi-step synthesis highlights a pathway to introduce a specific stereocenter, which can be crucial for biological recognition and activity. The general synthetic scheme involves the coupling of the chiral synthon with a long-chain ω-unsaturated acid, followed by cyclization to form the macrocyclic lactone.
The following table outlines the key steps in the synthesis of chiral 12-methyl-13-tridecanolide, demonstrating a methodology for introducing a specific chiral center and a lactone functionality, thereby increasing structural complexity for biological evaluation.
| Step | Reactants | Reagents and Conditions | Product | Purpose |
| 1 | (S)-(+)-3-bromo-2-methyl-1-propanol | 1. Dihydropyran, p-toluenesulfonic acid2. Magnesium, 1,2-dibromoethane | Grignard reagent of the THP-protected alcohol | Formation of a key nucleophilic intermediate. |
| 2 | Grignard reagent from Step 1, Undec-10-enoic acid methyl ester | Copper(I) iodide | Methyl 12-methyl-13-(tetrahydropyran-2-yloxy)tridec-10-enoate | Carbon-carbon bond formation to extend the chain. |
| 3 | Product from Step 2 | 1. Lithium hydroxide, THF/H₂O2. p-Toluenesulfonic acid, Methanol | 12-Methyl-13-hydroxytridec-10-enoic acid | Hydrolysis of the ester and removal of the protecting group. |
| 4 | Product from Step 3 | 2,4,6-Trichlorobenzoyl chloride, Triethylamine, DMAP, Toluene | (R)-(+)-12-Methyl-13-tridecanolide | Macrolactonization to form the final chiral product. nih.gov |
Further diversification of this compound for biological screening can be achieved by modifying the alkyl chain and the terminal alcohol functionality. For instance, the introduction of double bonds or other functional groups along the carbon chain can alter the molecule's conformation and polarity, potentially leading to new biological activities.
Research on branched-chain fatty acids, which are structurally related to this compound, has shown that both the size of the branching group and the presence of unsaturation can significantly affect their anticancer activity. nih.gov This suggests that synthesizing analogs of this compound with varying alkyl branches (e.g., ethyl, propyl) or with unsaturation at different positions could be a fruitful strategy for discovering compounds with enhanced biological profiles.
The table below summarizes hypothetical structural modifications to this compound and the rationale for their synthesis in the context of biological screening, based on findings from related classes of compounds.
| Modification | Example Derivative | Synthetic Approach | Rationale for Biological Screening |
| Chain Unsaturation | 12-Methyltridec-10-en-1-ol | Wittig reaction between an appropriate phosphonium (B103445) ylide and an aldehyde. | To investigate the effect of conformational rigidity and potential for different metabolic pathways on biological activity. |
| Branching Group Variation | 12-Ethyltridecan-1-ol | Grignard reaction of an appropriate alkyl magnesium bromide with an epoxide or aldehyde. | To explore the steric and electronic effects of the branching group on target binding and overall activity. |
| Functional Group Interconversion | 12-Methyltridecanal | Oxidation of this compound using mild oxidizing agents (e.g., PCC, DMP). | To assess the impact of the terminal functional group on cytotoxicity and other biological activities. |
| Esterification | 12-Methyltridecyl acetate | Reaction of this compound with acetyl chloride or acetic anhydride. | To create prodrugs with altered solubility and cell permeability, potentially leading to improved bioavailability. |
These advanced synthetic methodologies provide a robust toolkit for generating a diverse library of this compound derivatives. The subsequent biological screening of these compounds is essential for elucidating structure-activity relationships and identifying lead candidates for further development.
Biological Functions and Mechanistic Elucidation
Roles in Organismal Physiology and Development
While direct research on the specific physiological roles of 12-Methyltridecan-1-ol is limited, its structure as a long-chain primary fatty alcohol suggests its relevance within the broader context of lipid metabolism, particularly that of sphingolipids. nih.gov Sphingolipids are essential components of cell membranes and are integral to a vast array of cellular signaling processes that govern development, cell maturation, and differentiation. nih.govnih.gov The nematode Caenorhabditis elegans has served as a valuable model organism for elucidating the complex roles of sphingolipid metabolism. nih.govdocumentsdelivered.com
Sphingolipid metabolism is a highly conserved pathway critical for the regulation of development and lifespan in C. elegans. nih.govnih.gov The synthesis and remodeling of specific ceramides, gangliosides, and sphingomyelins are pivotal events that influence the rate of development and aging in this model organism. nih.govnih.gov The initial and rate-limiting step in sphingolipid synthesis involves the enzyme serine palmitoyl (B13399708) transferase, which ultimately leads to the formation of dihydroceramides. nih.gov These molecules can then be further metabolized into a variety of complex and biologically active sphingolipids. Given that this compound is a C14 fatty alcohol, it is structurally related to the lipid components that form the backbone of these complex molecules. nih.gov
Sphingolipids are fundamental to the integrity and function of lipid raft domains in cell membranes, which are hubs for cell-to-cell signaling. nih.govnih.gov These processes are intrinsically linked to the establishment and maintenance of cell polarity, which is crucial for asymmetric cell division. researchgate.net In yeast, for example, the machinery for polarized bud site selection has been shown to regulate mitochondrial quality and lifespan. biorxiv.org Defects in this polarity machinery lead to issues in mitochondrial distribution and quality control. researchgate.net
Mitochondria are also key players in cellular health and are involved in processes such as cell membrane repair. nih.gov Studies have shown that mitochondrial dysfunction can compromise the ability of muscle cells to repair their membranes. nih.gov While direct evidence linking this compound to these processes is not available, the overarching importance of lipid metabolism in maintaining membrane integrity and mitochondrial function provides a framework for its potential involvement.
Manipulating the sphingolipid metabolic pathway in C. elegans has profound effects on its growth and survival. Pharmacological or genetic inhibition of key enzymes like serine palmitoyl transferase and glucosylceramide synthase can slow the rate of development, prolong the reproductive period, and ultimately increase lifespan. nih.govnih.gov Conversely, enriching the diet with sphingolipids leads to accelerated development and a reduced lifespan. nih.govnih.gov These findings underscore that the accumulation and remodeling of sphingolipids are critical determinants of an organism's life history traits.
Table 1: Effects of Modulating Sphingolipid Metabolism in C. elegans
| Intervention | Observed Effect on C. elegans | Reference |
| Inhibition of Serine Palmitoyl Transferase | Slower development, extended reproductive period, increased lifespan | nih.govnih.gov |
| Inhibition of Glucosylceramide Synthase | Slower development, extended reproductive period, increased lifespan | nih.govnih.gov |
| Sphingolipid-rich Diet (e.g., egg yolk) | Accelerated development, reduced lifespan | nih.govnih.gov |
The critical roles of sphingolipids in cellular processes have made them a target for therapeutic intervention, often through the use of synthetic analogues. These non-natural sphingolipid analogues can inhibit the biosynthesis of cellular sphingolipids. biorxiv.org By interfering with enzymes that metabolize ceramide into more complex sphingolipids like sphingomyelin (B164518) or glucosylceramides, these analogues can cause an elevation in intracellular ceramide levels. biorxiv.org Since ceramide is a pro-apoptotic signaling molecule, its accumulation can induce programmed cell death. biorxiv.org This approach highlights how molecules structurally similar to natural lipid components can be used to modulate these critical biological pathways.
Involvement in Sphingolipid Metabolism and Function in Caenorhabditis elegans
Ecological and Inter-organismal Interactions
Microorganisms such as bacteria and fungi produce a wide array of microbial volatile organic compounds (mVOCs) as part of their metabolism. mdpi.com These molecules are typically characterized by their low molecular weight (under 300 Da), high vapor pressure, and lipophilic nature, which allows them to diffuse easily through soil and air. mdpi.comfrontiersin.org These properties make mVOCs ideal for mediating both short- and long-distance interactions between organisms, including microbe-microbe, microbe-plant, and microbe-insect communications. mdpi.comnih.gov
This compound, with a molecular formula of C14H30O and a molecular weight of 214.39 g/mol , fits the general physicochemical profile of an mVOC. nih.gov It is a lipophilic, long-chain alcohol, and has been noted to be "found in nature". thegoodscentscompany.com While specific studies identifying this compound as a signaling molecule for a particular microbial species are not prominent, its properties are consistent with those of compounds known to act as developmental signals, self-inhibitors, or inter-kingdom communication agents. frontiersin.org For instance, other microbial alcohols like 1-octen-3-ol (B46169) are well-known fungal volatiles that can act as developmental signals or germination inhibitors. frontiersin.org Therefore, it is plausible that this compound could function in a similar capacity as a volatile signaling molecule in certain ecological contexts.
Bioactivity in Plant-Microbe or Host-Parasite Interactions (indirect evidence from analogues)
While direct studies on the role of this compound in plant-microbe or host-parasite interactions are not extensively documented, research on analogous long-chain fatty alcohols provides significant indirect evidence of their potential bioactivity in these contexts. Fatty alcohols are known to have important biological functions, sometimes acting as pheromones in various insect species, which points to their role in chemical communication and interaction between organisms. frontiersin.org This function in insects suggests that similar molecules could mediate interactions in other ecological relationships, such as those between plants and microbes or hosts and parasites.
Long-chain fatty alcohols have demonstrated notable antibacterial properties, which is a key aspect of many plant-microbe and host-parasite interactions. nih.govresearchgate.net The efficacy of these alcohols often depends on the length of their carbon chain. For instance, studies on Staphylococcus aureus have shown that the antibacterial activity of straight-chain fatty alcohols is influenced by their aliphatic chain length. nih.gov Specifically, 1-dodecanol (B7769020) (a C12 alcohol) and 1-tridecanol (B166897) (a C13 alcohol) exhibited the most potent bacteriostatic effects among the tested compounds. nih.gov This suggests that a C14 branched-chain alcohol like this compound could possess similar or distinct antimicrobial properties that would be relevant in preventing microbial colonization on plant surfaces or in host tissues.
Furthermore, research on mycobacteria has also highlighted the antibacterial potential of long-chain fatty alcohols. In these studies, a C10 alcohol, decanol, was found to be the most effective. nih.gov This bactericidal activity is partly attributed to its ability to damage the complex cell envelope of mycobacteria. nih.gov Given that the cell wall is a critical interface in both pathogenic and symbiotic interactions, the ability of compounds like this compound analogs to disrupt this barrier is a significant indicator of their potential bioactivity.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Elucidating Molecular Determinants of Biological Activity
Structure-activity relationship (SAR) studies on long-chain fatty alcohols, which can be considered analogs of this compound, have begun to elucidate the key molecular features that determine their biological activity. A primary determinant is the length of the carbon chain. As observed in studies against Staphylococcus aureus, the antibacterial activity varies significantly with chain length, with 1-dodecanol and 1-tridecanol showing the highest activity. nih.gov This indicates that an optimal chain length exists for maximizing interaction with bacterial targets.
Interestingly, the mode of action also appears to be chain-length dependent. For example, 1-nonanol, 1-decanol, and 1-undecanol (B7770649) demonstrated membrane-damaging activity, leading to the leakage of potassium ions from bacterial cells. nih.gov In contrast, the more potent 1-dodecanol and 1-tridecanol did not show this membrane-damaging effect, suggesting a different mechanism of action. nih.gov This highlights that subtle changes in the chemical structure can lead to significant differences in the biological mechanism. For this compound, both its C14 total length and the presence and position of the methyl branch would be critical factors in determining its specific bioactivity and mode of action.
The lipophilicity of the fatty alcohol, which is related to its chain length, also plays a role in its bioactivity. nih.gov However, studies have shown that antibacterial activity does not always correlate directly with the water/octanol partition coefficient, indicating that other structural factors are at play. nih.gov The branching of the carbon chain, as seen in this compound, is another important structural feature that can influence how the molecule interacts with biological membranes and target proteins.
**Table 1: Antibacterial Activity of Long-Chain Fatty Alcohols against *Staphylococcus aureus***
| Compound | Carbon Chain Length | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) | Membrane-Damaging Activity |
|---|---|---|---|---|
| 1-Nonanol | C9 | Moderate | Moderate | Yes |
| 1-Decanol | C10 | Moderate | Moderate | Yes |
| 1-Undecanol | C11 | Moderate | High | Yes |
| 1-Dodecanol | C12 | High | Low | No |
| 1-Tridecanol | C13 | High | Low | No |
Design and Evaluation of Bioactive Analogs
The insights gained from SAR studies provide a rational basis for the design and evaluation of more potent and selective bioactive analogs of this compound. The goal of such design would be to optimize the structural features that are known to influence a desired biological effect, such as antimicrobial activity.
Based on the finding that chain length is a critical determinant of bioactivity, one approach would be to synthesize a series of analogs of this compound with varying chain lengths, both shorter and longer than the parent C14 molecule. This would allow for a systematic exploration of how chain length influences the specific activity of this branched-chain alcohol.
Once designed and synthesized, these novel analogs would be subjected to a battery of biological evaluations. These would include assays to determine their minimum inhibitory concentrations (MIC) and minimum bactericidal/fungicidal concentrations (MBC/MFC) against a panel of relevant microbes. Further studies would aim to elucidate their mechanisms of action, for example, by assessing their ability to disrupt cell membranes, inhibit specific enzymes, or interfere with biofilm formation. nih.gov Through this iterative process of design, synthesis, and evaluation, it is possible to develop new bioactive compounds with improved efficacy and a better understanding of their therapeutic potential.
Advanced Analytical and Characterization Techniques
Chromatographic and Spectrometric Methodologies for Quantitative Analysis
Chromatography coupled with spectrometry provides a powerful approach for both separating 12-Methyltridecan-1-ol from other components and determining its concentration. The choice of method often depends on the sample matrix and the required sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile compounds such as this compound. thermofisher.com The process involves a gas chromatograph to separate components of a sample, which are then introduced to a mass spectrometer for detection and identification. thermofisher.comdergipark.org.tr
Compound Identification: Identification is achieved through two key parameters: retention time and mass spectrum. The retention time is the specific time it takes for the compound to travel through the chromatographic column and is a characteristic feature under defined analytical conditions. nih.gov For this compound, the Kovats Retention Index, a standardized measure of retention time, has been experimentally determined to be 1625 on a semi-standard non-polar column. nih.gov
Following separation, the mass spectrometer bombards the eluted molecules with electrons, causing them to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. dergipark.org.tr The mass spectrum for this compound is characterized by specific mass-to-charge (m/z) ratios of its fragments. nih.gov Comparison of this fragmentation pattern with spectral libraries, such as the NIST Mass Spectral Library, confirms the compound's identity. dergipark.org.tr
Compound Quantification: For quantitative analysis, the GC-MS method is validated for parameters including linearity, accuracy, and precision. nih.govmdpi.com A calibration curve is typically generated by analyzing a series of standards with known concentrations of this compound. nih.gov The area of the chromatographic peak corresponding to the compound is proportional to its concentration in the sample. mdpi.com This allows for the accurate determination of the quantity of this compound in an unknown sample. nih.gov The use of a triple quadrupole mass spectrometer can enhance selectivity and sensitivity, which is crucial for quantifying trace levels of substances. thermofisher.com
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |
|---|---|
| 56 | 99.99 |
| 69 | 84.63 |
| 57 | 81.04 |
| 55 | 66.46 |
| 43 | 64.16 |
Table 1. Key mass spectral fragments and their relative intensities for this compound as identified by GC-MS with electron ionization. nih.gov This data provides a characteristic fingerprint for the compound's identification.
High-Performance Liquid Chromatography (HPLC) is a separation technique used for analytes dissolved in a liquid mobile phase. When coupled with a Diode Array Detector (DAD) and an Electrospray Ionization Mass Spectrometer (ESIMS), it becomes a versatile tool for the analysis of complex mixtures, such as plant extracts. researchgate.netnih.gov The HPLC separates the components, the DAD provides ultraviolet-visible spectral data, and the ESIMS supplies information about the molecular mass and structure of the compounds. nih.gov
This method is particularly effective for analyzing a wide range of phytochemicals, including hydroxycinnamates, procyanidins, flavonols, and anthocyanins. nih.gov The combined data from DAD and ESIMS allows for the tentative identification and quantification of numerous compounds in a single analytical run. researchgate.netnih.gov While this technique is a cornerstone of phytochemical analysis, specific studies applying HPLC-DAD-ESIMS to the analysis of the long-chain fatty alcohol this compound are not prominently featured in available literature, as GC-MS is generally more suitable for such volatile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure. It operates by analyzing the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom in a molecule. jackwestin.com For an organic compound like this compound, ¹H NMR and ¹³C NMR are the most common types of NMR used. pressbooks.pub
The structure of this compound can be confirmed by examining its NMR spectrum.
¹H NMR: The proton NMR spectrum would show distinct signals for protons in different chemical environments. For example, the two methyl groups at position 12 are chemically equivalent and would produce a single, characteristic signal (a doublet). The single proton on the carbon at position 12 (the methine proton) would appear as a multiplet. The two protons on the carbon adjacent to the hydroxyl group (C1) would produce a unique signal (a triplet), and the long chain of methylene (B1212753) (-CH₂-) groups would likely appear as a complex, overlapping multiplet in the aliphatic region of the spectrum.
¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. pressbooks.pub The spectrum of this compound would show distinct signals for the carbon atom bonded to the hydroxyl group (C1), the branched carbon at C12, the two equivalent terminal methyl carbons, and the different methylene carbons along the chain. The specific position of these signals (chemical shifts) confirms the carbon skeleton and the location of the methyl branch and the alcohol functional group. pressbooks.pub Public databases confirm the availability of ¹³C NMR spectral data for this compound. nih.gov
Proton Transfer Reaction Mass Spectrometry (PTR-MS) for Volatile Analysis
Proton Transfer Reaction Mass Spectrometry (PTR-MS) is a specialized form of chemical ionization mass spectrometry used for the real-time monitoring of volatile organic compounds (VOCs) in the air. nih.govionicon.com The technique utilizes hydronium ions (H₃O⁺) as reagent ions. noaa.gov When sample air is introduced, VOCs with a proton affinity higher than that of water undergo a soft proton-transfer reaction, becoming protonated ([VOC+H]⁺). nih.gov
This soft ionization method minimizes fragmentation, meaning the resulting mass spectrum is often dominated by the protonated molecular ion of the parent compound, simplifying identification. noaa.gov Key advantages of PTR-MS include its high sensitivity, with detection limits often in the parts-per-trillion (pptv) range, and its rapid response time (typically less than a second), which allows for real-time analysis without sample preparation. ionicon.comusda.gov
As a volatile alcohol, this compound is theoretically a candidate for analysis by PTR-MS. However, specific research applying PTR-MS for the direct analysis of this compound has not been widely reported. The technique is more commonly used for monitoring a broad range of smaller, more volatile compounds in fields like atmospheric chemistry and food science. noaa.gov
Computational Chemistry and Molecular Modeling Applications
Theoretical Investigations of 12-Methyltridecan-1-ol Conformation and Reactivity
The three-dimensional structure and reactivity of this compound are fundamental to its chemical and biological behavior. Theoretical investigations can provide a detailed picture of its conformational landscape and how it might interact with other molecules.
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and energy of a molecule. For this compound, QM methods can be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms.
Calculate Spectroscopic Properties: Predict properties such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in experimental characterization.
Determine Electronic Properties: Calculate properties like dipole moment, polarizability, and electrostatic potential, which are crucial for understanding intermolecular interactions.
Investigate Reaction Mechanisms: Model the transition states and energy barriers of chemical reactions involving the hydroxyl group or the alkyl chain.
The conformational analysis of alkanes, which forms the backbone of this compound, is a foundational concept in organic chemistry. fiu.edulibretexts.org QM calculations can precisely quantify the energy differences between various staggered and eclipsed conformations arising from rotation around the carbon-carbon single bonds.
Illustrative QM Data for a Fragment of this compound
| Conformation (Butane Fragment) | Relative Energy (kJ/mol) | Dihedral Angle (C1-C2-C3-C4) |
|---|---|---|
| Anti | 0 | 180° |
| Gauche | 3.8 | 60° |
| Eclipsed (H, CH3) | 14 | 120° |
| Eclipsed (CH3, CH3) | 19 | 0° |
This table illustrates the typical relative energies for the conformations of a butane (B89635) fragment, which is representative of the carbon-carbon bond rotations within the alkyl chain of this compound. The anti-conformation is the most stable. fiu.edu
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a dynamic view of molecular systems by solving Newton's equations of motion for a collection of atoms. For this compound, MD simulations can be used to:
Explore Conformational Space: Simulate the movement of the molecule over time to identify preferred conformations and the transitions between them.
Study Solvent Effects: Analyze how the molecule behaves in different solvent environments, such as water or a lipid bilayer.
Investigate Aggregation Behavior: As an amphiphilic molecule, this compound may self-assemble. MD simulations can model the formation of micelles or other aggregates. acs.orgnih.gov Studies on other fatty alcohols have successfully used MD simulations to investigate their aggregation and interaction with other molecules, such as surfactants. acs.orgresearchgate.net
In Silico Approaches for Structure-Activity Relationship Prediction
In silico methods are computational techniques used to predict the biological activity of molecules. These approaches are particularly valuable in the early stages of drug discovery and for assessing the potential effects of chemicals.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
QSAR and QSPR models are mathematical equations that relate the chemical structure of a molecule to its biological activity or physicochemical properties, respectively. wikipedia.org For this compound, QSAR/QSPR models could be developed to predict:
Biological Activities: Such as antibacterial or anticancer activity. Studies on other long-chain fatty alcohols have shown that their antibacterial activity is dependent on the length of the aliphatic carbon chain. nih.gov QSAR models for alcohols and phenols have been successfully developed to predict their toxicity. researchgate.net
Physicochemical Properties: Such as boiling point, solubility, and lipophilicity (logP). These properties are crucial for understanding the environmental fate and bioavailability of the compound. researchgate.net
Hypothetical QSAR Model for Antibacterial Activity of Long-Chain Alcohols
| Molecular Descriptor | Coefficient | Contribution to Activity |
|---|---|---|
| Carbon Chain Length | +0.85 | Positive |
| Molecular Weight | +0.72 | Positive |
| LogP (Lipophilicity) | +0.65 | Positive |
| Polar Surface Area | -0.45 | Negative |
This table represents a hypothetical QSAR model, illustrating how different molecular descriptors could contribute to the predicted antibacterial activity of a long-chain alcohol like this compound. The coefficients are for illustrative purposes only.
Molecular Docking and Virtual Screening for Target Identification
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. omicsonline.org This is often used to predict the interaction between a small molecule (ligand) and a protein (receptor). For this compound, molecular docking could be used to:
Identify Potential Protein Targets: By docking the molecule into the binding sites of a wide range of proteins, potential biological targets can be identified.
Predict Binding Affinity: The strength of the interaction between this compound and a protein can be estimated using scoring functions.
Elucidate Binding Modes: The specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex can be visualized.
For example, molecular docking studies have been used to investigate the binding of long-chain alcohols to receptors like the InhA enzyme in Mycobacterium tuberculosis, suggesting their potential as mycobactericidal agents. undip.ac.id
Machine Learning Applications in Predicting Biological Activity
Machine learning (ML) algorithms are increasingly being used in chemistry to predict molecular properties and biological activities. mdpi.comacs.orgresearchgate.net These models can learn complex patterns from large datasets of chemical information. For this compound, ML models could be trained to predict:
A Range of Biological Activities: By training on large databases of compounds with known activities, an ML model could predict the probability of this compound being active against various targets.
ADMET Properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted using ML models, which is crucial for assessing the druglikeness of a compound.
Physicochemical Properties: ML models have been successfully used to predict properties like the speed of sound in fatty acid ethyl esters, demonstrating their applicability to similar long-chain molecules. researchgate.net
The development of robust ML models often requires large and diverse datasets. While specific models for this compound may not exist, it could be included in larger datasets of fatty alcohols to improve the predictive power of existing models.
Future Research Directions and Translational Perspectives
Untapped Biological Roles and Discovery of Novel Metabolic Pathways
While 12-methyltridecan-1-ol is recognized as a long-chain primary fatty alcohol, its specific biological roles remain largely unexplored, presenting a fertile ground for future investigation. ebi.ac.uk The metabolism of branched-chain fatty alcohols in mammals is generally associated with pathways such as α-oxidation and β-oxidation, particularly for dietary branched-chain lipids. nih.gov However, the endogenous metabolic pathways that may involve this compound are yet to be elucidated. Future research could focus on identifying and characterizing the enzymes and metabolic routes responsible for its biosynthesis and degradation. Insights may be drawn from studies on the microbial production of branched-chain fatty alcohols, where engineered pathways often involve the diversion of branched-chain amino acid catabolism intermediates into fatty acid synthesis. nih.govfrontiersin.orgresearchgate.netfrontiersin.org
The investigation into its potential roles in cellular signaling, membrane composition, and as a precursor for other bioactive molecules is a key area for future studies. Long-chain alcohols are known to be components of waxes and can play a role in energy storage and as protective coatings in various organisms. wikipedia.org Furthermore, some fatty alcohols have been identified as pheromones or their precursors in insects, suggesting a potential signaling role for this compound in certain species. frontiersin.org Exploring these untapped biological functions could reveal novel physiological and ecological significance.
| Research Area | Key Questions to Address | Potential Methodologies |
| Biosynthesis | What are the endogenous biosynthetic pathways leading to this compound in various organisms? Are there specific enzymes responsible for the methyl branching at the 12-position? | Isotope tracing studies, genomic and proteomic analysis to identify candidate enzymes (e.g., fatty acid synthases with specific substrate preferences, elongases, reductases), in vitro enzyme assays. |
| Degradation | How is this compound catabolized? Does it undergo standard fatty alcohol oxidation pathways or are there novel degradation routes? | Metabolomic profiling, identification of metabolic intermediates, characterization of oxidative enzymes. |
| Biological Activity | Does this compound have signaling functions, for example, as a pheromone or lipid mediator? How does it influence membrane properties? | Bioassays for pheromonal activity, lipidomic analysis of membranes, studies on its interaction with membrane proteins and receptors. |
Development of Targeted Stereoselective Synthetic Strategies
The methyl group at the 12-position of this compound introduces a chiral center, meaning the molecule can exist as two different stereoisomers (R and S). The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of targeted stereoselective synthetic strategies to produce enantiomerically pure (R)- or (S)-12-methyltridecan-1-ol is of significant chemical interest.
Currently, the synthesis of this compound is not widely documented, and existing methods for producing long-chain branched alcohols often result in racemic mixtures. Future research in synthetic organic chemistry could focus on asymmetric synthesis routes. Potential strategies could involve the use of chiral catalysts, enzymes, or chiral starting materials. For instance, enzymatic resolutions or asymmetric reductions of a suitable ketone precursor could be explored. rsc.org Additionally, methods involving the stereoselective addition of an organometallic reagent to an aldehyde or the use of chiral auxiliaries could be developed. mdpi.comresearchgate.netacs.org
| Synthetic Approach | Description | Potential Catalysts/Reagents |
| Asymmetric Reduction | Reduction of a ketone precursor (e.g., 12-methyltridecan-2-one) using a chiral reducing agent or catalyst to selectively form one enantiomer of the alcohol. | Chiral boranes, enzymes such as alcohol dehydrogenases (ADHs). rsc.org |
| Enzymatic Resolution | Selective acylation or deacylation of a racemic mixture of this compound using a lipase (B570770), separating the two enantiomers. | Lipases (e.g., Candida antarctica lipase B). |
| Chiral Pool Synthesis | Starting from a readily available enantiomerically pure natural product that contains a similar chiral motif. | Citronellal, which has a methyl branch, could potentially be elaborated. |
| Asymmetric Grignard Addition | Addition of a Grignard reagent to an aldehyde in the presence of a chiral ligand to induce stereoselectivity. | Chiral amino alcohols or diamines as ligands. |
Advancements in High-Throughput Analytical Platforms for Complex Mixtures
The detection and quantification of this compound in complex biological or environmental samples require sensitive and selective analytical methods. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like long-chain alcohols. mbimph.comijcmas.comresearchgate.net For GC-MS analysis, derivatization of the alcohol to a more volatile ester or silyl (B83357) ether is often employed to improve chromatographic performance and provide characteristic mass spectral fragmentation patterns. gerli.com
Nuclear Magnetic Resonance (NMR) spectroscopy is another invaluable tool for the structural elucidation of this compound. 1H and 13C NMR can confirm the presence of the methyl branch and the primary alcohol functionality. rsc.orgnp-mrd.org Future advancements in analytical platforms could focus on developing high-throughput methods for the rapid screening of numerous samples. This could involve automated sample preparation and derivatization, coupled with fast GC-MS or comprehensive two-dimensional gas chromatography (GCxGC) for enhanced separation of isomers in complex mixtures. nih.govnih.govresearchgate.net Furthermore, the development of specific antibodies or molecularly imprinted polymers could lead to novel sensor technologies for the rapid and selective detection of this compound.
| Analytical Technique | Application for this compound | Potential Advancements |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification in complex mixtures. Analysis of stereoisomers using chiral columns. | Development of faster separation methods, improved derivatization techniques for enhanced sensitivity, coupling with high-resolution mass spectrometry for accurate mass determination. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation, determination of stereochemistry with chiral shift reagents. | Higher field magnets for increased resolution, hyphenated techniques like LC-NMR for online analysis of complex mixtures. |
| High-Performance Liquid Chromatography (HPLC) | Separation of derivatized this compound, particularly for less volatile derivatives or for preparative separation of stereoisomers. | Coupling with mass spectrometry (LC-MS) for sensitive detection, development of novel stationary phases for improved chiral separations. gerli.com |
| High-Throughput Screening | Rapid analysis of large numbers of biological or environmental samples. | Automation of sample preparation and analysis, development of biosensors. nih.govnih.gov |
Potential Applications in Bioactive Compound Development and Chemical Biology
One of the most promising translational perspectives for this compound lies in its potential as a precursor for the synthesis of novel bioactive compounds. A significant finding is its use as an intermediate in the synthesis of a cytotoxic fatty acid, suggesting its utility in the development of anti-cancer agents. nih.gov This opens up avenues for medicinal chemists to design and synthesize a variety of analogs of this cytotoxic fatty acid, using this compound as a key building block. The methyl branch could be a crucial feature for the biological activity of the final compound, and the ability to synthesize specific stereoisomers of this compound would be critical in structure-activity relationship (SAR) studies.
In the field of chemical biology, this compound could be functionalized with reporter groups (e.g., fluorescent tags, biotin) to create chemical probes. These probes could be used to investigate the interactions of long-chain branched alcohols with proteins and other cellular components, helping to elucidate their currently unknown biological roles. Furthermore, the potential of long-chain alcohols to act as insect pheromones suggests that this compound or its derivatives could be explored for applications in pest management, either as attractants or mating disruptors. frontiersin.org
| Application Area | Potential Use of this compound | Research and Development Focus |
| Medicinal Chemistry | As a synthetic intermediate for novel anti-cancer drugs and other therapeutic agents. | Synthesis of a library of derivatives and screening for biological activity, optimization of lead compounds. |
| Chemical Biology | As a scaffold for the development of chemical probes to study lipid-protein interactions and metabolic pathways. | Design and synthesis of tagged versions of this compound, use in cellular imaging and affinity chromatography. |
| Agrochemicals | As a potential insect pheromone or a precursor to pheromones for pest control. | Identification of insect species that respond to this compound, field trials to evaluate its efficacy as a pest management tool. |
| Materials Science | As a monomer or additive in the synthesis of specialty polymers and surfactants with unique properties due to its branched structure. | Investigation of the physical and chemical properties of polymers and surfactants derived from this compound. |
Q & A
Basic Questions
Q. What spectroscopic techniques are recommended for characterizing 12-Methyltridecan-1-ol, and how should they be applied?
- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the branched alkyl chain and hydroxyl group position. Compare chemical shifts with computational predictions or literature data from reliable sources like NIST Chemistry WebBook . Infrared (IR) spectroscopy can validate the O-H stretching band (~3200–3600 cm⁻¹). Mass spectrometry (MS) should confirm the molecular ion peak (C₁₄H₃₀O, molecular weight 214.39 g/mol) and fragmentation patterns. Cross-reference results with purity standards (>97%) and ensure deuterated solvents are used for NMR to avoid interference .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .
- Storage : Store in sealed containers under inert gas (e.g., nitrogen) in cool, dry, ventilated areas. Avoid proximity to strong acids/oxidizers (e.g., HNO₃) due to incompatibility risks .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Equip labs with eyewash stations and safety showers .
Q. How can researchers synthesize this compound with high purity?
- Methodological Answer : Employ Grignard reactions or catalytic hydrogenation of corresponding ketones. Optimize reaction conditions (temperature, solvent polarity) using Reaxys or Pistachio databases to identify feasible pathways . Purify via fractional distillation (boiling point ~250–270°C) or column chromatography (silica gel, hexane/ethyl acetate eluent). Validate purity using HPLC (C18 column, isocratic elution with methanol/water) and compare retention times with authenticated standards .
Advanced Research Questions
Q. How should researchers address contradictions in reported physicochemical properties of this compound?
- Methodological Answer :
- Data Cross-Validation : Compare melting/boiling points, solubility, and spectral data across multiple authoritative sources (e.g., NIST, peer-reviewed journals) .
- Batch Analysis : Test multiple commercial batches using standardized methods (e.g., DSC for melting point, Karl Fischer titration for water content).
- Contextual Factors : Account for variations in measurement conditions (e.g., solvent purity, instrument calibration) and report detailed experimental parameters to enable replication .
Q. What experimental strategies can assess the environmental impact of this compound given limited ecotoxicological data?
- Methodological Answer :
- Biodegradation Assays : Conduct OECD 301F tests to measure biodegradability in aqueous systems. Monitor CO₂ evolution over 28 days .
- Toxicity Screening : Use Daphnia magna or Aliivibrio fischeri bioluminescence assays for acute toxicity. Perform dose-response analyses to determine EC₅₀ values .
- Computational Modeling : Apply QSAR models to predict bioaccumulation (log P) and persistence (half-life) if empirical data are unavailable .
Q. How can decomposition products of this compound under high-temperature conditions be identified?
- Methodological Answer : Use thermogravimetric analysis (TGA) coupled with GC-MS to track thermal degradation (e.g., 200–400°C). Identify volatile products (e.g., aldehydes, CO) via spectral libraries. For non-volatile residues, employ FTIR or NMR to detect polymerized byproducts. Reference Section 10.6 of safety data sheets for baseline hazard predictions .
Q. What methodologies optimize solvent selection for reactions involving this compound?
- Methodological Answer : Screen solvents (e.g., toluene, THF, DMF) for compatibility using Hansen solubility parameters. Avoid polar aprotic solvents if stability issues arise (see incompatibility notes in SDS Section 10.5) . Conduct kinetic studies under varying solvent conditions (e.g., polarity, dielectric constant) to maximize yield. Use DOE (Design of Experiments) to statistically validate optimal solvent systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
